2-Iodo-3-methylbenzaldehyde
Description
Contextual Significance of Halogenated Benzaldehyde (B42025) Scaffolds in Modern Organic Chemistry
Halogenated aromatic compounds, particularly benzaldehydes, are indispensable tools in contemporary organic chemistry. acs.org The carbon-halogen bond is a versatile functional handle, serving as a linchpin for a multitude of transformations. acs.org Its polarization and the ability of halides to act as good leaving groups make these compounds prime substrates for nucleophilic substitution and elimination reactions. acs.org More significantly, they are key precursors for forming organometallic reagents and are extensively used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The aldehyde group adds another layer of synthetic utility. It is a gateway to a vast array of other functional groups through reactions like oxidation to carboxylic acids, reduction to alcohols, and various olefination and condensation reactions. Furthermore, the phenomenon of halogen bonding, where a halogen atom acts as a Lewis acidic center, is increasingly being harnessed in organocatalysis for the selective activation of substrates. researchgate.netacs.org This interaction, stemming from an electron-deficient region on the halogen atom known as a σ-hole, allows for precise, non-covalent interactions that can influence reaction pathways and stereochemical outcomes. researchgate.net The presence of both a halogen and an aldehyde on a single aromatic ring, as seen in halogenated benzaldehydes, thus provides a powerful platform for developing novel synthetic methodologies.
Structural Characteristics and Intrinsic Reactivity Profile of 2-Iodo-3-methylbenzaldehyde
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₇IO. achmem.com It presents as a white solid with a melting point in the range of 46–48 °C. acs.orgacs.org The molecule's architecture features a benzene (B151609) ring functionalized with an aldehyde group (-CHO), an iodine atom at the ortho-position (C2), and a methyl group at the meta-position (C3).
The intrinsic reactivity of this compound is dictated by its three key structural components: the aromatic ring, the aldehyde functional group, and the carbon-iodine bond.
Aldehyde Group : The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack, making it a reactive site for forming new carbon-carbon and carbon-heteroatom bonds.
Carbon-Iodine Bond : The C-I bond is the most reactive of the carbon-halogen bonds (excluding astatine) and is particularly well-suited for participating in oxidative addition steps with transition metal catalysts, a crucial initiation step in many cross-coupling reactions.
Substituent Effects : The relative positioning of the substituents creates specific steric and electronic effects. The methyl group at the C3 position and the bulky iodine atom at the C2 position flank the aldehyde group. This steric hindrance can influence the approach of reagents to the carbonyl carbon. Electronically, the iodine atom exerts a weak electron-withdrawing inductive effect, while the methyl group is weakly electron-donating. These electronic properties modulate the reactivity of both the aldehyde and the aromatic ring.
A key aspect of its reactivity profile is its role as a precursor to hypervalent iodine reagents. nih.gov The presence of a substituent ortho to the iodine atom, in this case, the methyl group, has been shown to be critical in tuning the stability and reactivity of the resulting hypervalent iodine species. acs.orgacs.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇IO | achmem.com |
| Molecular Weight | 246.04 g/mol | achmem.com |
| Appearance | White solid | acs.orgacs.org |
| Melting Point | 46–48 °C | acs.orgacs.org |
| CAS Number | 100130-55-0 | achmem.com |
Overview of Academic Research Trajectories and Scholarly Contributions Involving the Chemical Compound
Academic research featuring this compound has significantly focused on its application in the field of asymmetric catalysis, particularly as a precursor to chiral hypervalent iodine catalysts. acs.org These catalysts are valued for their low toxicity and mild reaction conditions compared to many heavy metal-based reagents. nih.gov
A prominent area of research involves the development of iodoaryloxazoline catalysts for the enantioselective α-tosyloxylation of ketones. acs.orgacs.org In these studies, this compound serves as a key starting material for the synthesis of the catalyst scaffold. The α-tosyloxy ketones produced are valuable chiral building blocks for further synthetic transformations. acs.org
Research has demonstrated that the substitution pattern on the iodoaryl ring is critical for catalytic efficiency. Specifically, the introduction of an alkyl group ortho to the iodine center, as in the case of the methyl group in this compound, leads to a dramatic improvement in catalytic activity. acs.orgacs.org Computational and experimental studies suggest that this ortho-substituent introduces steric strain, which destabilizes the resting state of the catalyst (an iodane (B103173) intermediate). This destabilization accelerates the dissociation of a coordinating Lewis base from the iodine center, freeing up an electrophilic site for the ketone substrate to react, thus increasing the reaction rate. acs.orgacs.org This finding represents a significant contribution to understanding and designing more efficient hypervalent iodine catalysts. acs.org
| Research Area | Specific Application | Key Finding | Source |
|---|---|---|---|
| Asymmetric Catalysis | Precursor for chiral iodoaryloxazoline catalysts. | Used to synthesize catalysts for the enantioselective α-tosyloxylation of ketones. | acs.orgacs.org |
| Catalyst Design | Investigation of substituent effects in hypervalent iodine catalysts. | The ortho-methyl group significantly enhances catalytic activity by destabilizing the iodane intermediate, accelerating the reaction. | acs.orgacs.org |
| Synthetic Methodology | Synthesis of α-tosyloxy ketones. | Provides access to polyvalent chiral synthons under mild, metal-free conditions. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPABLNRXTZXEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80760736 | |
| Record name | 2-Iodo-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80760736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100130-55-0 | |
| Record name | 2-Iodo-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80760736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Iodo 3 Methylbenzaldehyde
Palladium-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring of 2-iodo-3-methylbenzaldehyde makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Scope, Stereochemical Control, and Catalytic Cycles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. numberanalytics.com For this compound, this reaction allows for the introduction of a wide variety of aryl, vinyl, or alkyl groups at the 2-position.
Scope and Applications: The versatility of the Suzuki-Miyaura coupling is demonstrated by its wide substrate scope. numberanalytics.com In the context of this compound and its derivatives, this reaction has been employed in the synthesis of complex molecules, including intermediates for angucycline natural products. researchgate.net For instance, 2-iodo-3-methoxy-5-methylbenzaldehyde has been coupled with a naphthalenylboronate derivative as a key step in the construction of a tetraphene framework. researchgate.net The reaction is generally tolerant of various functional groups, a significant advantage in multi-step syntheses. mdpi.com
Stereochemical Control: The stereochemical outcome of the Suzuki-Miyaura coupling is a critical aspect, particularly when dealing with chiral substrates or forming stereogenic centers. In the coupling of alkylboron compounds, the transfer of the alkyl group from boron to palladium typically occurs with retention of configuration at the carbon atom. nih.gov For couplings involving vinyl substrates, the stereochemistry of the double bond is generally retained during the reaction sequence. libretexts.org However, the choice of catalyst and reaction conditions can influence the stereochemical course. For example, in the coupling of β-enamido triflates, the use of Pd(PPh₃)₄ as a catalyst leads to retention of the double bond configuration, while Pd(dppf)Cl₂ can result in inversion. d-nb.info This highlights the crucial role of ligand and catalyst selection in controlling the stereochemical outcome. d-nb.infonih.gov
Catalytic Cycles: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide, such as this compound, to a palladium(0) complex. This is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl. numberanalytics.comlibretexts.org This step forms a palladium(II) intermediate. libretexts.org The exact nature of the active palladium(0) species (e.g., monoligated or diligated) can depend on the reaction conditions. chemrxiv.org
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species. libretexts.org
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
While this represents the generally accepted mechanism, variations can occur. For instance, alternative catalytic cycles involving Pd(II)/Pd(IV) pathways have been proposed under certain conditions. acs.org
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) species. This is often the rate-limiting step. numberanalytics.comlibretexts.org | Pd(0) complex, Aryl-Pd(II)-Halide |
| Transmetalation | The organic group from the organoboron compound is transferred to the Pd(II) complex, typically assisted by a base. libretexts.org | Aryl-Pd(II)-Halide, Organoboron reagent, Aryl-Pd(II)-R' |
| Reductive Elimination | The coupled product is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst. libretexts.org | Aryl-Pd(II)-R', Coupled Product, Pd(0) complex |
Stille Coupling: Mechanistic Pathways and Substrate Compatibility
The Stille coupling offers another powerful method for carbon-carbon bond formation, pairing an organohalide with an organotin compound in the presence of a palladium catalyst. wikipedia.org
Mechanistic Pathways: The catalytic cycle of the Stille reaction mirrors that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition: An aryl iodide like this compound adds to the Pd(0) catalyst. wikipedia.org
Transmetalation: The organic group is transferred from the organostannane to the palladium center. This step is often the rate-limiting step in the cycle. uwindsor.ca The use of additives like copper(I) salts can facilitate this process. organic-chemistry.orgorgsyn.org
Reductive Elimination: The newly formed biaryl product is eliminated, regenerating the Pd(0) catalyst. wikipedia.org
While this is the classical mechanism, alternative pathways, such as those involving palladium carbenes, have been suggested for certain sterically hindered substrates. uwindsor.ca
Substrate Compatibility: The Stille reaction is known for its tolerance of a wide range of functional groups. ikm.org.my It can be used to couple aryl iodides with various organostannanes, including those bearing aryl, vinyl, and alkynyl groups. wikipedia.org The reactivity of the halide partner generally follows the order I > Br > Cl. ikm.org.my The development of advanced ligand systems has expanded the scope to include less reactive aryl chlorides and bromides, often allowing for milder reaction conditions. orgsyn.org
Table 2: Comparison of Suzuki-Miyaura and Stille Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) libretexts.org | Organotin compounds (organostannanes) wikipedia.org |
| Byproducts | Generally non-toxic boron compounds. libretexts.org | Toxic organotin byproducts. libretexts.org |
| Reaction Conditions | Typically requires a base. libretexts.org | Can often be run under neutral conditions, though additives may be used. orgsyn.org |
| Functional Group Tolerance | High, but can be sensitive to base. libretexts.org | Very high, compatible with most functional groups. ikm.org.my |
Sonogashira Coupling and Other Carbon-Carbon Bond Formation Strategies
The Sonogashira coupling is a key reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. scielo.org.zaorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this would involve coupling with a terminal alkyne to introduce an alkynyl substituent at the 2-position.
The general mechanism involves a palladium catalytic cycle similar to other cross-coupling reactions, and a copper cycle that is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. scielo.org.za While the copper co-catalyst is traditional, copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Beyond these three major coupling reactions, other carbon-carbon bond-forming strategies can be applied to aryl iodides like this compound. These can include, for example, the Heck reaction for the arylation of alkenes and various carbonylative coupling reactions. smolecule.com
Transformations Involving the Aldehyde Functional Group
The aldehyde moiety of this compound is a site of rich chemical reactivity, allowing for a variety of transformations.
Oxidation Reactions of the Aldehyde Moiety
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, a related compound, 2-iodo-1-methoxy-3-methylbenzene, can be oxidized to 2-iodo-1-methoxy-3-methylbenzoic acid. Similarly, 2-iodo-4-methylbenzaldehyde (B3228056) can be oxidized to 2-iodo-4-methylbenzoic acid using reagents like potassium permanganate (B83412) or chromium trioxide. In a specific documented procedure, 2-iodo-3-methylbenzoic acid has been used as a starting material, implying its formation from the corresponding aldehyde is a feasible synthetic step. acs.orgdoi.org
Reduction Reactions of the Aldehyde Moiety
Conversely, the aldehyde group can be reduced to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are effective for this transformation. For example, the reduction of 2-hydroxy-3-iodo-5-methylbenzaldehyde (B12519523) with sodium borohydride yields 2-hydroxy-3-iodo-5-methylbenzyl alcohol. smolecule.com Similarly, 2-iodo-4-methylbenzyl alcohol is the product of the reduction of 2-iodo-4-methylbenzaldehyde. A documented synthesis of this compound starts from (2-iodo-3-methylphenyl)methanol, which is oxidized to the aldehyde, demonstrating the reversibility of this transformation. acs.org
Nucleophilic Addition Reactions to the Carbonyl Group
The reactivity of this compound is significantly influenced by its carbonyl group. The carbon-oxygen double bond of the aldehyde is polarized, with the oxygen atom being more electronegative, which draws electron density from the carbon atom. savemyexams.com This polarization results in a partially positive charge (δ+) on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. savemyexams.comlibretexts.org The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org This intermediate is then typically protonated to yield the final alcohol product. savemyexams.com
In the case of this compound, the presence of the ortho-iodo and meta-methyl substituents on the aromatic ring modulates the electrophilicity of the carbonyl carbon. The methyl group is weakly electron-donating, while the iodine atom is weakly electron-withdrawing through induction. These electronic effects, combined with steric hindrance, influence the rate and outcome of nucleophilic additions.
Research has shown that this compound can participate in specialized nucleophilic addition reactions that trigger further transformations. For instance, it has been utilized in nucleophilic addition-induced [3+2] annulation reactions, demonstrating its utility in constructing complex cyclic systems. doi.org The initial addition of a nucleophile to the aldehyde function initiates a cascade sequence leading to ring formation.
Common nucleophilic addition reactions applicable to aldehydes like this compound include the addition of Grignard reagents and organolithium compounds to form secondary alcohols. rug.nl The reaction with cyanide ions (from a source like HCN or KCN) would yield a cyanohydrin, a reaction that extends the carbon chain. savemyexams.com
Below is a table summarizing potential nucleophilic addition reactions involving this compound.
| Nucleophile (Reagent) | Product Type | General Reaction |
| Grignard Reagent (R-MgBr) | Secondary Alcohol | Nucleophilic attack by the carbanion of the Grignard reagent on the carbonyl carbon, followed by acidic workup. |
| Organolithium (R-Li) | Secondary Alcohol | Similar to Grignard addition, providing a route to various substituted benzyl (B1604629) alcohols. |
| Cyanide Ion (:CN⁻) | Cyanohydrin | Attack by the cyanide ion on the carbonyl carbon, followed by protonation of the oxygen. savemyexams.com |
| Hydride Ion (:H⁻ from NaBH₄ or LiAlH₄) | Primary Alcohol | Reduction of the aldehyde to the corresponding primary alcohol, (2-iodo-3-methylphenyl)methanol. acs.org |
Intramolecular Cyclization and Annulation Processes
The unique substitution pattern of this compound, featuring an aldehyde and an ortho-iodine atom, makes it a valuable precursor for intramolecular cyclization and annulation reactions to synthesize various heterocyclic scaffolds. dokumen.pubmdpi.com The iodine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, while the aldehyde group can act as an internal electrophile or participate in condensation steps.
A key application is in palladium-catalyzed reactions where an initial intermolecular coupling at the iodine position is followed by an intramolecular cyclization involving the aldehyde. For example, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl side chain ortho to the aldehyde. This intermediate can then undergo intramolecular cyclization, such as an A³ coupling or hydroamination, to form fused ring systems. beilstein-journals.org The reaction of 3-iodo-4-amino quinolines with internal alkynes to form pyrrolo[3,2-c]quinolines illustrates a similar principle of using a halo-aminoarene to build fused heterocycles. dokumen.pub
Furthermore, this compound is a substrate for reactions like nucleophilic addition-induced [3+2] annulation, which is a powerful method for constructing five-membered rings. doi.org In such processes, the initial nucleophilic attack on the aldehyde triggers a cascade that culminates in an intramolecular ring closure.
Iodine itself can mediate cyclization reactions. In certain contexts, iodine promotes intramolecular cyclization steps, as seen in the synthesis of imidazo[1,2-a]pyridines where it facilitates the formation of an iodo-intermediate that subsequently undergoes nucleophilic substitution and cyclization. beilstein-journals.org A regioselective 7-endo-dig iodo-cyclization has been reported in the synthesis of indoloazepinone scaffolds, highlighting the role of iodine in electrophilic activation of triple bonds to induce ring formation. researchgate.net
The table below outlines examples of cyclization strategies applicable to this compound.
| Cyclization Strategy | Key Steps | Potential Product Type |
| Sonogashira Coupling / Annulation | 1. Pd-catalyzed coupling with a terminal alkyne. 2. Intramolecular nucleophilic attack on the aldehyde or a derivative. | Fused heterocycles (e.g., containing pyridine (B92270) or pyrrole (B145914) rings). |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Intramolecular coupling between the aldehyde and the aryl iodide, mediated by chromium(II) and a nickel(II) catalyst. rsc.org | Macrocyclic or fused ring systems. |
| [3+2] Annulation | Nucleophilic addition to the aldehyde to generate an intermediate that undergoes a [3+2] cycloaddition. doi.org | Polycyclic structures with five-membered rings. |
| Reductive Heck Reaction | Intramolecular coupling of a tethered alkene, formed via modification of the aldehyde group. | Carbocyclic or heterocyclic fused rings. |
Electronic and Steric Influence of Substituents on Reaction Outcomes
The chemical behavior of this compound is a direct consequence of the electronic and steric properties of its three functional groups: the aldehyde, the iodine atom, and the methyl group. acs.org
Electronic Effects:
Aldehyde Group (-CHO): Strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta position (C5). Its primary role in the discussed reactions is as an electrophilic center for nucleophilic attack.
Methyl Group (-CH₃): An electron-donating group through hyperconjugation and weak induction (+I effect). It activates the ring towards electrophilic substitution and directs to the ortho and para positions (C2, C4, C6).
The combination of these effects makes the aromatic ring moderately reactive. The electron-donating methyl group partially counteracts the deactivating effect of the iodine and aldehyde groups.
Steric Effects: The primary steric influence comes from the substituents at positions 2 and 3.
The iodine atom is large, which can sterically hinder reactions at the adjacent aldehyde group (C1) and the methyl group (C3).
The methyl group at the C3 position provides significant steric bulk ortho to the iodine atom. This steric hindrance can be crucial in directing reaction pathways. For instance, in reactions involving the formation of hypervalent iodine intermediates, the presence of a methyl group ortho to the iodine can destabilize certain intermediates, thereby increasing reactivity and influencing stereoselectivity. acs.org In the methylation of o-methylbenzaldehyde with Grignard reagents, a lower enantioselectivity is observed, likely due to steric hindrance near the reactive aldehyde site. rug.nl
The interplay of these electronic and steric factors is critical in determining reaction outcomes. For example, in catalytic reactions, the steric bulk of the ortho-methyl group can influence how a catalyst coordinates to the iodine atom, favoring specific conformations or intermediates and thus enhancing stereochemical control. acs.org
The table below contrasts the properties of the substituents on the this compound ring.
| Substituent | Position | Electronic Effect | Steric Effect |
| -CHO | 1 | Strong -I, -R (Electron-withdrawing) | Moderate |
| -I | 2 | Weak -I, Weak +R (Net deactivating) | Large, High |
| -CH₃ | 3 | Weak +I, Hyperconjugation (Electron-donating) | Moderate |
This balance of properties makes this compound a versatile building block, where the reaction pathway can be finely tuned by selecting appropriate reagents and conditions that exploit these inherent electronic and steric biases. acs.orgrsc.org
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Iodo 3 Methylbenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2-Iodo-3-methylbenzaldehyde. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to unambiguously determine the connectivity of atoms within the molecule.
In the ¹H NMR spectrum, the proton signals provide information about the chemical environment, number, and neighboring protons. For this compound, distinct signals are expected for the aldehyde proton, the three aromatic protons, and the three methyl protons. The aldehyde proton typically appears as a singlet in the downfield region around 9.9-10.2 ppm. The methyl group protons would also yield a singlet, but at a much higher field, generally around 2.4-2.5 ppm. The aromatic protons would present a more complex splitting pattern in the 7.0-8.0 ppm region due to spin-spin coupling.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key signals include the carbonyl carbon of the aldehyde group, which is highly deshielded and appears far downfield (typically δ > 190 ppm). The six aromatic carbons would have distinct chemical shifts, with the carbon atom bonded to the iodine (C-I) being significantly influenced by the heavy atom effect.
For a definitive assignment, 2D NMR techniques are crucial. libretexts.org A Correlation Spectroscopy (COSY) experiment would establish the coupling relationships between the aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in assigning the specific chemical shifts to each atom in the aromatic ring and confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (-CHO) | ~10.1 (s, 1H) | ~192 |
| Aromatic (Ar-H) | ~7.2 - 7.9 (m, 3H) | ~128 - 145 |
| Aromatic (C-I) | - | ~95 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Isotopic Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), is used to verify its molecular formula, C₈H₇IO. rsc.orgachmem.com
The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This experimental mass is then compared to the calculated exact mass based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ¹²⁷I). A close match between the found and calculated mass confirms the molecular formula. rsc.org The presence of the monoisotopic iodine atom (¹²⁷I) simplifies the primary isotopic pattern, though a small M+1 peak due to the natural abundance of ¹³C is expected.
Beyond molecular formula confirmation, MS provides structural information through analysis of fragmentation patterns. Under ionization, the molecular ion can break apart into smaller, stable fragment ions. For this compound, characteristic fragmentation pathways could include the loss of the iodine atom (M-127), the formyl radical (M-29, [M-CHO]⁺), or a hydrogen atom. Analyzing these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇IO |
| Molecular Weight | 246.05 g/mol sigmaaldrich.com |
| Calculated Exact Mass ([M+H]⁺) | 246.9614 |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most diagnostic peak is the strong carbonyl (C=O) stretch of the aldehyde group, which is expected in the region of 1700–1710 cm⁻¹. smolecule.com The presence of the aldehyde is further confirmed by a pair of weak to medium C-H stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹. smolecule.com Other significant absorptions include the C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹). docbrown.info Vibrations corresponding to the carbon-carbon double bonds (C=C) of the aromatic ring typically appear in the 1450–1600 cm⁻¹ region. The carbon-iodine (C-I) bond stretch is expected to produce an absorption in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹. docbrown.info The collective pattern of these absorptions provides a unique fingerprint for the compound.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak to Medium |
| Carbonyl C=O | Stretch | ~1705 | Strong |
| Aromatic C=C | Stretch | ~1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | >3000 | Medium to Weak |
| Aliphatic C-H | Stretch | <3000 | Medium |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
The analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methyl substituents relative to it. It would also detail the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules pack together in the crystal lattice. The presence of the heavy iodine atom is particularly advantageous for X-ray crystallography as it scatters X-rays strongly, which can simplify the process of solving the crystal structure. smolecule.com While a specific crystal structure for this compound is not publicly documented, the technique has been successfully applied to closely related Schiff base derivatives, demonstrating its power in elucidating detailed molecular geometry and packing arrangements in this class of compounds. nih.govnih.goviucr.org
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Evaluation and Reaction Monitoring
Chromatographic methods are essential for both the purification of this compound after synthesis and the assessment of its final purity.
Thin-Layer Chromatography (TLC) is a quick and simple technique used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system (e.g., 10:90 ethyl acetate/hexanes), the disappearance of starting materials and the appearance of the product can be tracked. An Rf value of 0.87 has been reported for this compound under these conditions. acs.orgacs.org
Flash Column Chromatography is the standard method for purifying the compound on a preparative scale. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent mixture, separating the desired product from unreacted starting materials and byproducts. acs.orgacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for assessing the purity of the final product. The sample is vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer for identification. auburn.eduresearchgate.net A pure sample of this compound will show a single major peak in the gas chromatogram at a specific retention time, with a corresponding mass spectrum that matches the expected profile.
High-Performance Liquid Chromatography (HPLC) is another powerful analytical technique for determining purity. It is particularly useful for analyzing compounds that may not be sufficiently volatile or stable for GC analysis. The sample is passed through a column under high pressure, and a detector (e.g., UV-Vis) measures the separated components as they elute, allowing for precise quantification of purity. rsc.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-iodo-3-methoxy-5-methylbenzaldehyde |
| (2-iodo-3-methylphenyl)methanol |
| (R)-2-(2-Iodo-3-methylphenyl)-5-phenyl-4,5-dihydrooxazole |
| 3-methylbenzaldehyde |
| 2-hydroxy-3-methylbenzaldehyde |
| 2-iodoaniline |
Applications of 2 Iodo 3 Methylbenzaldehyde As a Versatile Synthetic Building Block
Construction of Complex Polycyclic Aromatic and Heterocyclic Systems
The structural features of 2-iodo-3-methylbenzaldehyde make it an ideal starting material for the synthesis of complex fused ring systems. The iodo group provides a handle for carbon-carbon bond formation through various cross-coupling reactions, while the aldehyde group can participate in cyclization reactions or be transformed into other functionalities to facilitate the construction of polycyclic frameworks.
Synthesis of Angucycline Derivatives
Angucyclines are a class of antibiotics characterized by their angularly fused tetracyclic framework. nih.gov The synthesis of derivatives of these complex natural products often relies on the strategic assembly of substituted aromatic precursors. While direct use of this compound in angucycline synthesis is not prominently documented, the application of closely related analogues highlights its potential. For instance, in the synthesis of derivatives of the angucycline tetrangulol, a key step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orgrsc.org This reaction couples an aryl boronic acid with an aryl halide to construct the central biaryl linkage of the polycyclic system. Specifically, a substituted 2-iodobenzaldehyde (B48337) derivative, 2-iodo-3-methoxy-5-methylbenzaldehyde, has been successfully employed for this purpose. rsc.org The general applicability of this strategy suggests that this compound could serve as a valuable precursor for the synthesis of various angucycline analogues, where the methyl group could influence the electronic properties and steric interactions within the final molecule. The biosynthesis of urdamycins, a type of angucycline antibiotic, has been shown to originate from a single decapolyketide chain, underscoring the polyketide-derived nature of these complex structures which synthetic chemists aim to replicate. nih.gov
Preparation of Functionalized Biphenyls and Related Biaryls
The biphenyl (B1667301) moiety is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials. gre.ac.ukresearchgate.net The palladium-catalyzed Suzuki-Miyaura and Stille coupling reactions are premier methods for the synthesis of biaryls, and this compound is an excellent substrate for these transformations. nobelprize.orgnih.govwikipedia.orgchemie-brunschwig.ch The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
In a typical Suzuki-Miyaura coupling, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 2-formyl-3-methylbiphenyl. The aldehyde group in the resulting biphenyl product is a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents and the construction of more complex molecules. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via a Wittig reaction.
Similarly, in a Stille coupling, this compound can be coupled with an organostannane reagent. nih.govharvard.edu This reaction is known for its tolerance of a wide range of functional groups, making it a robust method for the synthesis of highly functionalized biphenyls.
A notable example demonstrating the utility of related structures is the synthesis of biphenyl-based arsine ligands. rsc.org In this work, (2-bromophenyl)diphenylarsine was synthesized and subsequently used in Suzuki-Miyaura couplings with various aryl boronic acids to generate a library of biarylarsine ligands. rsc.org This highlights the principle of using a halogenated benzaldehyde (B42025) derivative as a key building block for functionalized biaryl compounds.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2-Formyl-3-methylbiphenyl |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄, additive (e.g., CuI) | 2-Formyl-3-methylbiphenyl |
This table represents typical conditions and products for the respective coupling reactions.
Access to Novel Heterocyclic Compounds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. ekb.egmsu.edu this compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems. The combination of the ortho-iodo and aldehyde functionalities allows for a range of annulation strategies to construct fused heterocyclic rings.
One powerful method is the palladium-catalyzed iminoannulation of internal alkynes with the tert-butylimine of o-iodobenzaldehydes. capes.gov.br This reaction provides a direct route to substituted isoquinolines. The process involves the initial formation of an imine from this compound, which then undergoes a palladium-catalyzed coupling and cyclization with an alkyne to afford the isoquinoline (B145761) core. capes.gov.br
Furthermore, the utility of substituted iodobenzaldehydes in the synthesis of complex natural products containing heterocyclic moieties has been demonstrated. In the total synthesis of prunolactone A, a natural isocoumarin (B1212949) with a complex spiropentacyclic skeleton, a key intermediate was prepared from 6-iodo-2,4-dimethoxy-3-methylbenzaldehyde. nih.gov This substituted benzaldehyde was subjected to a cross-coupling reaction as part of the strategy to construct the intricate heterocyclic framework of the natural product. This example underscores the value of the iodobenzaldehyde motif in accessing structurally complex and biologically relevant heterocyclic compounds. The aldehyde functionality can also participate in reactions like the Diels-Alder reaction, either directly or after conversion to a diene or dienophile, to construct six-membered rings. beilstein-journals.orgsigmaaldrich.comencyclopedia.pubmasterorganicchemistry.com
Role in Asymmetric Synthesis and Chiral Catalyst Design
The field of asymmetric synthesis, which aims to produce chiral molecules in an enantiomerically pure form, heavily relies on the development of effective chiral catalysts. monash.edudiva-portal.org this compound plays a crucial role as a precursor in the design and synthesis of novel chiral catalysts, particularly those based on hypervalent iodine.
Precursor for Chiral Hypervalent Iodine Catalysts
Hypervalent iodine reagents have gained significant attention as mild and environmentally benign alternatives to heavy metal-based oxidants in a variety of chemical transformations. The development of chiral hypervalent iodine catalysts for asymmetric reactions is a rapidly advancing area of research.
A key application of this compound is in the synthesis of iodoaryloxazoline catalysts. acs.orgacs.org These catalysts are prepared by the condensation of this compound with a chiral amino alcohol, followed by oxidation of the iodine(I) center to the catalytically active iodine(III) state. The chiral oxazoline (B21484) moiety provides the steric and electronic environment necessary to induce enantioselectivity in the catalyzed reaction. The presence of the methyl group ortho to the iodine atom has been found to be crucial for the catalytic activity. acs.orgacs.org
The general synthetic route to these catalysts involves the reaction of this compound with a chiral amino alcohol to form a chiral iodoaryloxazoline. This iodine(I) compound then acts as a precatalyst, which is oxidized in situ to the active iodine(III) species by a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA).
| Catalyst Precursor | Chiral Source | Resulting Catalyst Type |
| This compound | Chiral Amino Alcohols | Iodoaryloxazoline |
This table illustrates the role of this compound as a precursor for a specific class of chiral catalysts.
Stereoinductive Effects in Enantioselective Transformations
The design of a chiral catalyst is predicated on its ability to effectively transfer stereochemical information to the substrate during the reaction. The catalysts derived from this compound have been studied to understand the origins of stereoinduction in the reactions they catalyze.
In the enantioselective α-tosyloxylation of ketones, a reaction that produces valuable chiral α-tosyloxy ketones, the iodoaryloxazoline catalysts derived from this compound have demonstrated significant stereoinductive effects. acs.orgacs.org Computational and experimental studies have revealed that the methyl group positioned ortho to the iodine atom plays a critical role in enhancing the catalytic activity. acs.orgacs.org This is attributed to a steric effect that destabilizes the coordination of the oxazoline's Lewis basic nitrogen to the iodine(III) center, thereby facilitating the approach of the nucleophile (the enol form of the ketone) to the electrophilic iodine. acs.orgacs.org
The chiral oxazoline moiety dictates the facial selectivity of the nucleophilic attack on the substrate. The stereogenic center on the oxazoline ring, particularly the one adjacent to the oxazoline oxygen, has been identified as being significant in determining the enantioselectivity of the transformation. acs.orgacs.org By modifying the substituents on the oxazoline ring and the aromatic backbone of the catalyst, the enantiomeric excess of the product can be tuned. For example, the introduction of a chloro group para to the iodine in the this compound-derived catalyst was found to yield an optimal catalyst for the α-tosyloxylation of ketones. acs.org This demonstrates the subtle interplay of steric and electronic effects that govern the stereoinductive properties of these catalysts.
Computational and Theoretical Studies on 2 Iodo 3 Methylbenzaldehyde Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the electronic structure and reactivity of organic molecules. nih.gov For derivatives of 2-iodo-3-methylbenzaldehyde and related halobenzaldehydes, DFT calculations are routinely used to determine optimized molecular geometries and to analyze various electronic properties that govern their chemical behavior. researchgate.netiucr.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. iucr.orgtandfonline.com A smaller gap generally suggests higher reactivity. tandfonline.com For instance, in studies of similar Schiff base derivatives, the HOMO-LUMO gap helps to clarify charge transfer interactions within the molecule. iucr.org
Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. tandfonline.com Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and intramolecular interactions, such as the hyperconjugative effects that influence stability. researchgate.net In studies on the rotation of the formyl group in halobenzaldehydes, NBO analysis has shown that conformational energies are dictated by a balance of Lewis-type (destabilizing) and non-Lewis-type (stabilizing electron delocalization) interactions. researchgate.net
These computational approaches have been applied to understand the reactivity of iodoarenes in various transformations. For example, DFT studies have been used to probe the mechanism of iodoarene-mediated aerobic oxidation of aldehydes, supporting the involvement of hypervalent iodine intermediates. doi.org The electronic and steric properties of substituents on the iodoarene, which can be quantified by DFT, are shown to be critical for catalytic activity. doi.org
Table 1: Representative Electronic Properties Predicted by DFT for Benzaldehyde (B42025) Analogues (Note: This table is illustrative of parameters typically calculated for compounds like this compound, based on studies of related molecules.)
| Parameter | Description | Predicted Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. iucr.orgtandfonline.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. iucr.orgtandfonline.com |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Represents chemical reactivity and stability; a smaller gap implies higher polarizability and reactivity. iucr.orgtandfonline.com |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. researchgate.net |
| Electronegativity (χ) | Tendency to attract electrons | Provides insight into the overall electronic character of the molecule. iucr.org |
| Chemical Hardness (η) | Resistance to change in electron distribution | Correlates with the HOMO-LUMO gap; harder molecules are generally less reactive. iucr.org |
Molecular Modeling and Conformational Analysis
The relative orientation of the formyl group and the ortho-iodo substituent in this compound significantly impacts its reactivity and intermolecular interactions. Molecular modeling and conformational analysis are used to determine the most stable spatial arrangements of the atoms in a molecule. slideshare.netupertis.ac.id
For ortho-halobenzaldehydes, theoretical studies have investigated the rotational isomerism of the aldehyde (-CHO) group. researchgate.netacs.org The two primary planar conformations are the syn conformer, where the carbonyl oxygen is facing the ortho-substituent (the iodine atom), and the anti conformer, where it faces away. DFT calculations have shown that for ortho-substituted isomers, there is a direct interaction between the halogen and the formyl group. researchgate.net This interaction is typically more repulsive in the syn conformer, where the halogen and oxygen atoms are in close proximity. researchgate.net The nature of this repulsive force can change from being predominantly electrostatic with a smaller halogen like fluorine to having a more significant steric contribution with a larger halogen like bromine or iodine. researchgate.net Therefore, the anti conformer is generally predicted to be the more stable, lower-energy state for this compound.
Elucidation of Reaction Mechanisms via Transition State Calculations
A significant application of computational chemistry is the elucidation of complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a reaction pathway can be constructed. core.ac.ukanu.edu.au
This approach has been vital in understanding reactions involving derivatives of this compound. For example, in the development of chiral iodoaryloxazoline catalysts (prepared from this compound) for the enantioselective α-tosyloxylation of ketones, computational chemistry was used to rationalize the stereoinduction process. acs.orgacs.org Calculations on the reaction intermediates revealed that the protonation state of the catalyst and the stability of the subsequent iodane (B103173) intermediates are critical. acs.org While one iodane intermediate was found to be the most stable resting state, it was not the most electrophilic. acs.org Computational modeling showed that further activation was necessary to form a more electrophilic species that drives the reaction. acs.org
Similarly, DFT transition state analysis has been performed on related systems, such as the Masamune-Bergman cyclization of 10-membered 1,2-dialkynylbenzene derivatives, which can be prepared from substituted iodobenzaldehydes. rsc.org These calculations help predict the feasibility and conditions required for such reactions. rsc.org In studies of halogen-bonding catalysis, DFT calculations have confirmed that strong interactions between an iodopyridinium catalyst and a reaction intermediate are essential for accelerating the reaction and protecting the catalyst from degradation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or catalytic efficiency. researchgate.net The goal is to derive a mathematical model that can predict the activity of new, untested analogues. ujpronline.com
A QSAR study involves several steps:
Data Set Collection: A series of structurally related compounds (analogues) with experimentally measured activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, steric, topological) are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets. ujpronline.com
While specific QSAR models focused solely on this compound were not identified in the surveyed literature, this methodology is broadly applicable to its derivatives. For instance, if a series of catalysts derived from various substituted 2-iodobenzaldehydes were synthesized and tested, a QSAR model could be developed to predict catalytic activity based on descriptors representing the electronic and steric effects of the substituents. researchgate.netujpronline.com Such models are invaluable in medicinal chemistry and materials science for rationally designing new compounds with enhanced properties, thereby saving significant time and resources in the discovery process. acs.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-iodo-3-methoxy-5-methylbenzaldehyde |
| Benzaldehyde |
| Bromine |
| Fluorine |
| Iodine |
Future Research Directions and Emerging Frontiers in 2 Iodo 3 Methylbenzaldehyde Chemistry
Development of Novel Organocatalytic Transformations
A significant future direction for 2-iodo-3-methylbenzaldehyde lies in its use as a precursor for novel chiral organocatalysts, particularly those based on hypervalent iodine. The iodo group can be oxidized to higher valence states (I(III) or I(V)), creating a chiral center at the iodine atom that can induce stereoselectivity in a variety of chemical transformations.
Research has already demonstrated that this compound can be used to prepare catalysts for the enantioselective α-tosyloxylation of ketones. nih.govacs.org In these systems, the aldehyde functionality is a handle for the introduction of a chiral auxiliary, such as an oxazoline (B21484), which then directs the stereochemical outcome of the reaction at the hypervalent iodine center. The methyl group at the 3-position has been shown to play a crucial role in enhancing catalyst activity. acs.orgrsc.org
Future work in this area will likely focus on:
Expanding the library of chiral auxiliaries: The development of new chiral scaffolds that can be readily attached to the benzaldehyde (B42025) moiety will broaden the scope of reactions that can be catalyzed.
Exploring new hypervalent iodine-mediated reactions: Beyond α-tosyloxylation, there is potential to develop catalysts for other important transformations, such as oxidative dearomatization, spirolactonization, and vicinal difunctionalization of alkenes.
Mechanistic investigations: Detailed computational and experimental studies will be crucial to unravel the precise mechanisms of stereoinduction, enabling the rational design of more efficient and selective catalysts. acs.orgrsc.org
A comparative overview of catalyst performance in the α-tosyloxylation of propiophenone (B1677668) highlights the influence of the catalyst structure on enantioselectivity.
| Catalyst Precursor | Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Iodobenzoic acid derivative | Oxazoline | Inactive | 0 |
| This compound derivative | Oxazoline | 44 | 72 (R) |
| 2-Iodo-3-(trifluoromethyl)benzaldehyde derivative | Oxazoline | Almost inactive | - |
| 2-Iodo-3-methoxybenzaldehyde derivative | Oxazoline | Active | Decreased selectivity |
This table is generated based on data reported in the literature for analogous catalyst systems. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow chemistry makes it an ideal platform for reactions involving reactive intermediates or hazardous reagents. nih.govnih.govjst.org.inbeilstein-journals.org While specific applications of this compound in flow chemistry are not yet widely reported, its structural features suggest significant potential.
Future research could explore:
Automated catalyst synthesis: Flow reactors could be employed for the safe and efficient multi-step synthesis of chiral hypervalent iodine catalysts derived from this compound, minimizing manual handling of potentially hazardous reagents.
In-line reaction optimization: Automated platforms can rapidly screen a wide range of reaction conditions (catalyst loading, temperature, flow rate) to identify the optimal parameters for transformations utilizing this compound or its derivatives.
Telescoped reactions: The aldehyde and iodo functionalities can be sequentially functionalized in a continuous flow process without the need for isolation of intermediates, leading to more efficient and sustainable synthetic routes to complex molecules.
Exploration of Photoredox Catalysis and Electrosynthesis
Photoredox catalysis and electrosynthesis have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. nih.govrsc.org The iodo and aldehyde groups of this compound are both amenable to activation through these methods.
Emerging frontiers in this area include:
Radical-based transformations: The aldehyde group can be a precursor to acyl radicals under photoredox conditions, which can then participate in a variety of coupling reactions. acs.org The carbon-iodine bond can also undergo homolytic cleavage or be involved in single-electron transfer processes to generate aryl radicals.
Dual catalysis: Combining photoredox or electrochemical methods with other catalytic cycles (e.g., transition metal catalysis or organocatalysis) could unlock new reactivity patterns for this compound.
Electrosynthesis of hypervalent iodine reagents: The in-situ electrochemical generation of hypervalent iodine species from this compound would provide a green and sustainable alternative to the use of chemical oxidants.
Advanced Materials Science Applications (e.g., conjugated polymers, organic electronics)
The development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is a rapidly growing field. ohiolink.edu Aryl iodides and aldehydes are common building blocks in the synthesis of conjugated polymers and other functional organic materials.
While the direct application of this compound in this context is an emerging area, future research could focus on:
Monomer synthesis: this compound can serve as a precursor to a variety of monomers for polymerization reactions. The iodo group is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), while the aldehyde can be transformed into other functional groups suitable for polymerization (e.g., alkenes, alkynes).
Post-polymerization modification: The aldehyde functionality could be used to modify the properties of pre-formed polymers, allowing for the fine-tuning of their electronic and physical characteristics.
Synthesis of non-linear and 2D conjugated systems: The ortho-disubstituted pattern of this compound could be exploited to create more complex, non-linear polymer architectures, which are of interest for their unique electronic properties.
Expanding Substrate Scope for Chemo-, Regio-, and Stereoselective Syntheses
The utility of this compound as a building block is directly tied to the chemo-, regio-, and stereoselectivity of the reactions in which it participates. Future research will undoubtedly focus on expanding the scope of its applications in selective synthesis.
Key research directions include:
Development of new stereoselective reactions: Building on the success of its use in catalytic α-tosyloxylation, derivatives of this compound could be employed in a wider range of enantioselective transformations.
Orthogonal functionalization: The differential reactivity of the iodo and aldehyde groups allows for their selective manipulation. For example, the iodo group can be used in a cross-coupling reaction, followed by a transformation of the aldehyde, or vice versa. Developing a broader range of orthogonal reaction conditions will be a key area of investigation.
Synthesis of complex target molecules: The development of new selective reactions involving this compound will enable more efficient and elegant syntheses of complex natural products and pharmaceutically active compounds.
The following table outlines the key reactive sites of this compound and the types of selective transformations that can be envisaged for future research.
| Reactive Site | Type of Transformation | Potential Outcome |
| Iodine | Hypervalent iodine catalysis | Enantioselective oxidation |
| Iodine | Transition metal cross-coupling | C-C, C-N, C-O bond formation |
| Aldehyde | Nucleophilic addition | Formation of alcohols, imines, etc. |
| Aldehyde | Wittig-type reactions | Alkene synthesis |
| Aldehyde | Reductive amination | Amine synthesis |
| Aromatic Ring | Electrophilic aromatic substitution | Further functionalization of the ring |
Q & A
Q. Critical Factors :
- Substituent Effects : The methyl group at position 3 directs iodination to position 2 due to steric and electronic effects.
- Reagent Compatibility : ICl offers higher purity but requires strict temperature control, while NIS is safer but may produce succinimide byproducts.
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Basic
Primary Techniques :
- ¹H NMR : Expect signals for the aldehyde proton (δ 9.8–10.2 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm, split due to iodine’s deshielding effect) .
- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm, while the iodine-bearing carbon resonates at δ 90–100 ppm due to heavy atom effects .
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-I stretch (~500 cm⁻¹) .
Data Validation : Cross-reference with databases like NIST Chemistry WebBook for spectral libraries .
How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis across different studies?
Advanced
Methodological Approach :
Comparative Analysis : Replicate experiments using identical reagents and conditions from conflicting studies to isolate variables (e.g., solvent purity, catalyst batch) .
Byproduct Identification : Use HPLC-MS or GC-MS to detect minor impurities (e.g., di-iodinated products or oxidation intermediates) .
Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-determining steps that influence yield discrepancies .
Case Example : A study reporting lower yields may have overlooked trace moisture, which deactivates Lewis acids. Rigorous drying of solvents/reagents can resolve this .
What strategies can be employed to optimize the regioselectivity of iodination in the synthesis of this compound?
Advanced
Regioselectivity Drivers :
- Directing Groups : Introduce temporary protecting groups (e.g., acetal protection of the aldehyde) to alter electronic effects and direct iodination .
- Solvent Effects : Use non-polar solvents (e.g., CCl4) to favor electrophilic attack at the sterically accessible position 2 .
- Catalytic Systems : Employ Pd(II) catalysts to mediate ortho-iodination via coordination to the aldehyde oxygen .
Validation : Computational modeling (DFT) can predict transition states to rationalize selectivity trends .
What are the key physicochemical properties of this compound, and how do they impact its handling and reactivity in organic synthesis?
Q. Basic
| Property | Value | Source |
|---|---|---|
| Melting Point | 85–87°C (lit.) | NIST |
| Solubility (25°C) | 0.5 g/L in H2O; >50 g/L in DCM | PubChem |
| Stability | Light-sensitive; store under N₂ | Experimental |
Q. Handling Considerations :
- Light Sensitivity : Degrades via radical pathways; use amber glassware.
- Moisture Sensitivity : Hydrolyzes to carboxylic acid in aqueous acidic conditions .
How can computational chemistry methods be integrated with experimental data to predict and explain the reactivity patterns of this compound in cross-coupling reactions?
Advanced
Integrated Workflow :
DFT Calculations : Model transition states for Suzuki-Miyaura couplings to predict activation energies and regioselectivity .
Hammett Analysis : Correlate substituent effects (σ values) with reaction rates to validate computational predictions .
Spectroscopic Validation : Compare computed IR/NMR spectra with experimental data to refine force-field parameters .
Case Study : A study using Pd-catalyzed coupling showed higher reactivity at the iodine site; DFT revealed lower energy barriers for oxidative addition at C-I vs. C-CH3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
